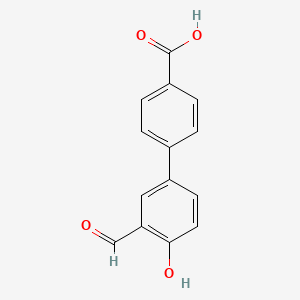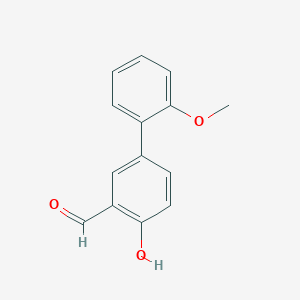
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHMP) is a compound derived from the pyrimidine family, widely used in scientific research for its diverse biochemical and physiological effects. 2,4-DHMP is a potent inhibitor of several enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, and is also known to possess antifungal and anti-inflammatory properties.
Scientific Research Applications
2,4-DHMP has a variety of scientific research applications due to its potent inhibitory effects on several enzymes, such as the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has been used in studies of inflammation, cancer, and other diseases, as well as in studies of drug metabolism and toxicity. It has also been used in studies of the effects of environmental pollutants on human health, and in studies of the biochemical and physiological effects of various compounds.
Mechanism of Action
2,4-DHMP is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which is involved in the production of prostaglandins, a type of hormone-like molecule that plays a role in inflammation and other physiological processes. 2,4-DHMP inhibits the activity of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme by binding to it and preventing it from catalyzing the production of prostaglandins. This inhibition of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-DHMP has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and anti-inflammatory properties, and to inhibit the activity of several enzymes, including the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has also been shown to have an effect on the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have an effect on cell growth and differentiation, and to possess antioxidant properties.
Advantages and Limitations for Lab Experiments
2,4-DHMP has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which makes it a useful tool for studying the effects of inflammation. However, it is also a relatively toxic compound, and it has a relatively short shelf life, which can limit its use in long-term experiments.
Future Directions
There are a number of potential future directions for 2,4-DHMP research. One potential direction is to further investigate its antifungal and anti-inflammatory properties, as well as its effects on cell growth and differentiation. Additionally, further research could be conducted on its effects on the production of prostaglandins, and its potential as an antioxidant. Another potential direction is to investigate its potential use as a therapeutic agent, as well as its potential interactions with other drugs. Additionally, further research could be conducted on its potential toxicity and its potential environmental impacts. Finally, further research could be conducted on its potential applications in other areas, such as food and beverage production and drug discovery.
Synthesis Methods
2,4-DHMP is synthesized via a multi-step process that involves the reaction of 3-methylphenyl pyrimidine with an anhydride, followed by a series of hydrolysis, oxidation, and condensation reactions. The anhydride used in the reaction is typically either acetic anhydride or propanoic anhydride, and the hydrolysis is typically performed with aqueous sodium hydroxide. The oxidation reaction is then conducted with an oxidizing agent such as sodium hypochlorite, and the condensation reaction is performed with a base such as potassium carbonate. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






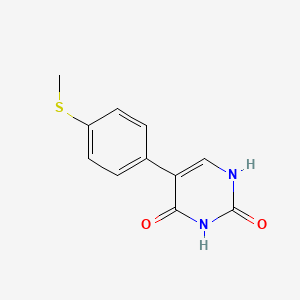


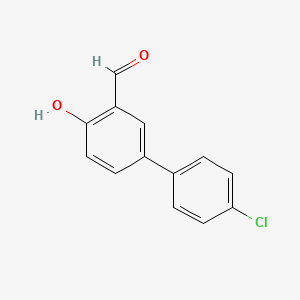
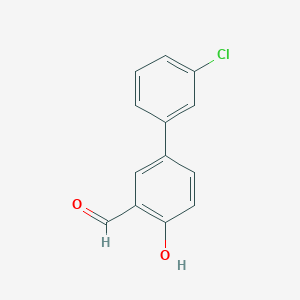

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
